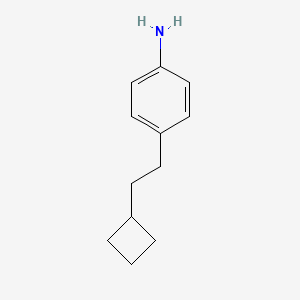
4-(2-Cyclobutylethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Cyclobutylethyl)aniline: is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a cyclobutyl group attached to an ethyl chain, which is further connected to the aniline moiety. Anilines are known for their wide range of applications in various fields, including pharmaceuticals, dyes, and polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Cyclobutylethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of a halogenated precursor with aniline. For instance, 4-(2-Bromoethyl)cyclobutane can be reacted with aniline in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Cyclobutylethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Quinones or nitroso derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitrated aniline compounds.
Aplicaciones Científicas De Investigación
4-(2-Cyclobutylethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Cyclobutylethyl)aniline involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Aniline: The parent compound of 4-(2-Cyclobutylethyl)aniline, known for its use in the production of dyes and pharmaceuticals.
Cyclobutylamine: A related compound with a cyclobutyl group attached directly to the amine.
Ethylaniline: An aniline derivative with an ethyl group attached to the aromatic ring.
Uniqueness: this compound is unique due to the presence of both a cyclobutyl group and an ethyl chain, which can influence its reactivity and interactions compared to other aniline derivatives. This structural uniqueness can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H17N |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
4-(2-cyclobutylethyl)aniline |
InChI |
InChI=1S/C12H17N/c13-12-8-6-11(7-9-12)5-4-10-2-1-3-10/h6-10H,1-5,13H2 |
Clave InChI |
WCCSZAONZCTXKG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)CCC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-Hydroxy-2-[[6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)-5-phosphonooxyoxan-2-yl]oxymethyl]-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-4-yl] 3-hydroxytetradecanoate](/img/structure/B12077234.png)
![[2-(4-Bromo-2-chloro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12077240.png)
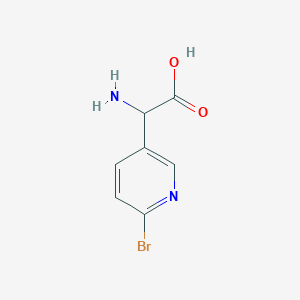
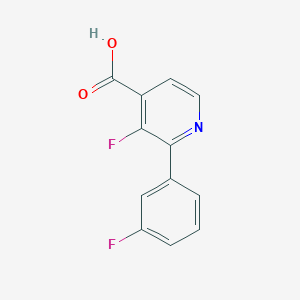
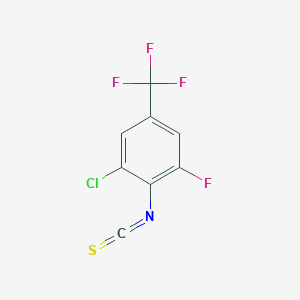
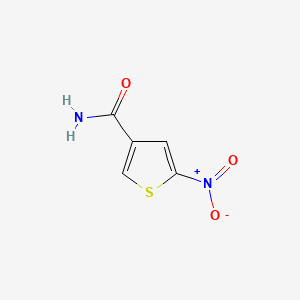

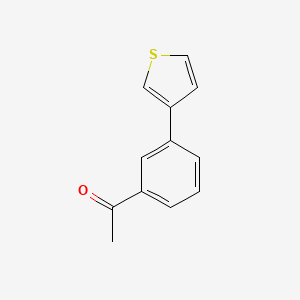
![4-[[1-[[1-[2-[[1-(2,4-Difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12077302.png)
![L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI)](/img/structure/B12077308.png)

![[[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12077322.png)

